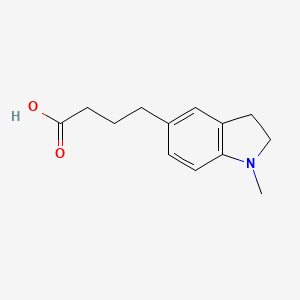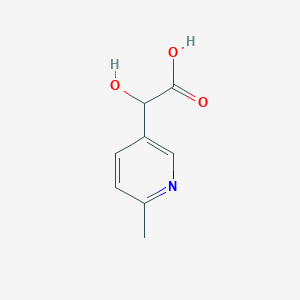
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of hydroxy acids It features a pyridine ring substituted with a methyl group at the 6-position and a hydroxyacetic acid moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylpyridine with a suitable carboxylating agent. For example, the reaction with chloroacetic acid in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically proceeds under reflux conditions, and the product can be isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation, recrystallization, and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(6-methylpyridin-3-yl)acetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-2-(6-methylpyridin-3-yl)ethanol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: 2-oxo-2-(6-methylpyridin-3-yl)acetic acid
Reduction: 2-hydroxy-2-(6-methylpyridin-3-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
類似化合物との比較
Similar Compounds
2-Hydroxy-6-methylpyridine: This compound lacks the acetic acid moiety but shares the pyridine ring structure.
2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the pyridine ring.
2-Oxo-2-(6-methylpyridin-3-yl)acetic acid: An oxidized derivative of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a carboxylic acid group on the same carbon atom, which allows it to participate in a variety of chemical reactions and form diverse derivatives. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
2-hydroxy-2-(6-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-6(4-9-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |
InChIキー |
LDLQQFJOPCPZSE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



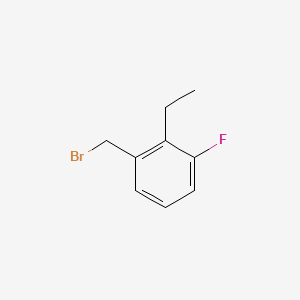


![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)
![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)

![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)

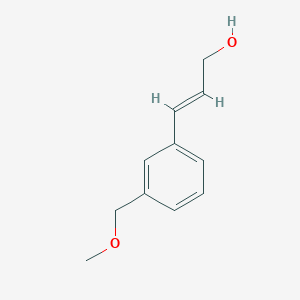
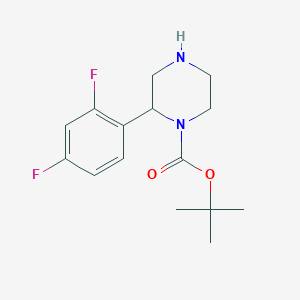
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
